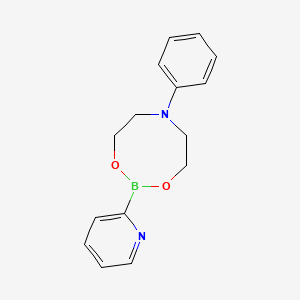

2-Pyridineboronic acid N-phenyldiethanolamine ester

Description

Propriétés

IUPAC Name |

6-phenyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BN2O2/c1-2-6-14(7-3-1)18-10-12-19-16(20-13-11-18)15-8-4-5-9-17-15/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIQDVHNUYDVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984699 | |

| Record name | 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662138-96-7 | |

| Record name | 6-Phenyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridineboronic acid N-phenyldiethanolamine ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Pyridineboronic acid N-phenyldiethanolamine ester can be synthesized through the reaction of 2-pyridineboronic acid with N-phenyldiethanolamine . The reaction typically involves the use of a solvent such as isopropanol and may require heating to facilitate the esterification process . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-pyridineboronic acid N-phenyldiethanolamine ester may involve large-scale batch reactions using automated reactors . The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition . The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-Pyridineboronic acid N-phenyldiethanolamine ester primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and may require heating to achieve optimal results .

Common Reagents and Conditions

Palladium Catalyst: Often used in the form of palladium acetate or palladium chloride.

Base: Common bases include potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Toluene, ethanol, or a mixture of water and organic solvents.

Temperature: Reactions are typically conducted at elevated temperatures, ranging from 50°C to 100°C.

Major Products

The major products formed from the reactions involving 2-pyridineboronic acid N-phenyldiethanolamine ester are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

2-Pyridineboronic acid N-phenyldiethanolamine ester is a chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and ligand chemistry . It is also known by other names, including (2-Pyridyl)boronic acid (phenylimino)bis(ethylene) ester, 6-phenyl-2-(2-pyridyl)-1,3,6,2-dioxazaborocane, and 2-(6-phenyl-1,3,6,2-dioxazaborocan-2-yl)pyridine .

Basic Information

- CAS Number: 662138-96-7

- Molecular Formula:

- Molecular Weight: 268.12 g/mol

- Melting Point: >300 °C

- Appearance: White Powder

Scientific Research Applications

2-Pyridineboronic acid N-phenyldiethanolamine ester has garnered attention as a valuable building block in organic synthesis, particularly in cross-coupling reactions .

Cross-Coupling Reactions

- General Solution for the 2-Pyridyl Problem: 2-pyridyl MIDA boronate is an air-stable 2-pyridyl borane that can be isolated in chemically pure form . It addresses challenges associated with the cross-coupling of 2-pyridyl boranes, where kinetically competitive in situ decomposition often hinders effective reactions .

- Ligand Chemistry: 2-Pyridineboronic acid N-phenyldiethanolamine ester derivatives are used to create substructural motifs present in various pharmaceuticals, materials and ligands .

- Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds .

Use as Stabilizers

N-phenyldiethanolamine esters are used as stabilizers .

Other Applications

- Preparation of alkylated sulfonamides via alkylation with alcohols catalyzed by Ag/Mo hybrid

- Preparation of 7-disubstituted oxyindoles as EP3 receptor antagonists

- Preparation of N-substituted sulfonamides via ferrous chloride-catalyzed N-alkylation with benzylic alcohols

- Preparation of (alkyl)hydroxybenzimidazoles, via a O- to N-acyl transfer reaction, as intermediates for EP3 receptor antagonists

- Preparation of N-arylsulfonyl β-[(aryloxy)indolyl]acrylamides as potent and selective EP3 receptor antagonists

Mécanisme D'action

The mechanism of action of 2-pyridineboronic acid N-phenyldiethanolamine ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid derivative . This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

Comparaison Avec Des Composés Similaires

Stability and Reactivity

2-Pyridineboronic Acid N-Phenyldiethanolamine Ester

- Stability: Superior to pyridin-2-ylboronic acids, which are unstable in basic conditions . The N-phenyldiethanolamine ligand mitigates decomposition, enabling long-term storage .

- Reactivity : Exhibits higher nucleophilicity than pinacol boronic esters or MIDA boronates, facilitating efficient cross-couplings even with challenging substrates like bromopyridines .

Pyridin-3-ylboronic Acids

Pyridine-2-Boronic Acid Dimethyl Ester (C₇H₁₀BNO₂)

- Stability: Less stable than the N-phenyldiethanolamine ester due to the absence of a chelating diethanolamine group. Prone to hydrolysis under ambient conditions .

- Reactivity: Limited utility in reactions requiring prolonged heating or basic conditions.

Structural and Catalytic Performance

| Compound | Molecular Formula | Key Features | Reaction Yield* | Catalyst System |

|---|---|---|---|---|

| 2-Pyridineboronic Acid N-Phenyldiethanolamine Ester | C₁₅H₁₇BN₂O₂ | Chelating ligand enhances stability; compatible with PdCl₂(PPh₃)₂/CuI | 70–90% | PdCl₂(PPh₃)₂ (5 mol%), CuI |

| Pyridin-3-ylboronic Acid | C₅H₆BNO₂ | No stabilizing ligand needed; inherently stable | 60–85% | Standard Pd(PPh₃)₄ |

| Pinacol 2-Pyridylboronate | C₁₁H₁₆BNO₂ | Moderate stability; requires anhydrous conditions | 50–75% | Pd(OAc)₂ with SPhos ligand |

| Pyridine-2-Boronic Acid Dimethyl Ester | C₇H₁₀BNO₂ | Low stability; limited to short-term reactions | 40–60% | PdCl₂(dcpf) with high catalyst loading |

*Yields vary based on substrate and reaction optimization. Data compiled from .

Role of Cations and Additives

- Cation Effects : Reactivity in bipyridine synthesis follows Bu₄N⁺ > Cs⁺ > K⁺ > Na⁺ > Li⁺. Tetrabutylammonium salts accelerate coupling rates due to enhanced solubility and transition-state stabilization .

- Co-Catalysts: CuI improves yields (e.g., from 70% to 90%) in reactions involving 2-pyridineboronic acid N-phenyldiethanolamine ester, though its exact mechanism remains unclear .

Activité Biologique

2-Pyridineboronic acid N-phenyldiethanolamine ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in catalysis and as a building block for drug synthesis. This article reviews its biological activity, focusing on its mechanism of action, applications in asymmetric catalysis, and its role in various chemical reactions.

Chemical Structure and Properties

2-Pyridineboronic acid N-phenyldiethanolamine ester features a pyridine ring, a boronic acid moiety, and an N-phenyldiethanolamine group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids. This property allows it to modulate enzyme activities and participate in various biochemical pathways.

Applications in Asymmetric Catalysis

One notable application of 2-pyridineboronic acid N-phenyldiethanolamine ester is in asymmetric catalysis. Research has shown that it can act as a chiral ligand in palladium-catalyzed reactions. For example, spiro-oxazoline ligands derived from this compound exhibited high asymmetric induction (up to 93% enantiomeric excess) in allylic alkylation reactions .

Table 1: Summary of Asymmetric Catalysis Results

| Ligand Type | Reaction Type | Enantiomeric Excess (%) |

|---|---|---|

| D-fructo-PyOx | Palladium-catalyzed allylic alkylation | 93 |

| D-psico-PyOx | Palladium-catalyzed allylic alkylation | 59 |

Case Studies

- Suzuki-Miyaura Cross-Coupling : The compound has been utilized in Suzuki coupling reactions, demonstrating its effectiveness as a boron source. It has been reported that the coupling reaction proceeds smoothly with various halides, yielding bipyridine derivatives with high efficiency .

- Reactivity Studies : A study highlighted the stability of the boronate ester during storage and its reactivity in cross-coupling reactions, showcasing its potential for synthesizing complex organic molecules .

- Formation of Allylpalladium Complexes : Another investigation into the formation of allylpalladium complexes using this compound revealed its utility in creating new chiral centers through asymmetric allylation .

Toxicity and Safety Profile

While 2-pyridineboronic acid N-phenyldiethanolamine ester shows promising biological activity, it is essential to consider its safety profile. According to PubChem, the compound is classified as a flammable solid and can cause skin irritation . Proper handling and safety measures should be observed when working with this compound.

Q & A

Q. Advanced

- Contamination : Ensure anhydrous THF and degas solvents to prevent boronic ester hydrolysis.

- Catalyst selection : Test PdCl₂(dcpp) or Pd(OAc)₂ with PPh₃ for improved turnover.

- Additives : Include CuI (5 mol%) to stabilize intermediates and enhance coupling efficiency .

What analytical methods validate the compound’s purity and structural integrity?

Q. Advanced

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed boronic acid).

- X-ray crystallography : Resolve spiro-oxazoline ligand geometry for stereochemical confirmation.

- Stability assays : Monitor degradation kinetics via UV-Vis at 254 nm under varying pH .

What is the mechanistic role of the diethanolamine moiety in cross-coupling?

Advanced

The diethanolamine group acts as a Lewis base, coordinating Pd(II) intermediates to stabilize oxidative addition complexes. This accelerates transmetallation and reduces side reactions like β-hydride elimination .

How to mitigate decomposition during ligand purification?

Q. Advanced

- Chromatography : Replace silica gel with Florisil or reverse-phase C18 columns.

- Acid-free solvents : Use deuterated DMSO-d₆ instead of CDCl₃ to avoid HCl impurities .

Why does CuI improve yields in bipyridine synthesis?

Advanced

CuI facilitates single-electron transfer (SET) processes, reducing Pd(II) to Pd(0) and regenerating active catalyst. It also scavenges halide ions, preventing catalyst poisoning .

What safety protocols are critical when handling this compound?

Q. Safety

- Acute toxicity : Oral LD₅₀ (rat) = 980 mg/kg. Use fume hoods and PPE (gloves, goggles).

- Decomposition : Avoid light/moisture; work under inert gas. Neutralize waste with 1 M NaOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.